

# Preclinical Profile of (S)-Baxdrostat: A Technical Guide on Pharmacokinetics Pharmacodynamics

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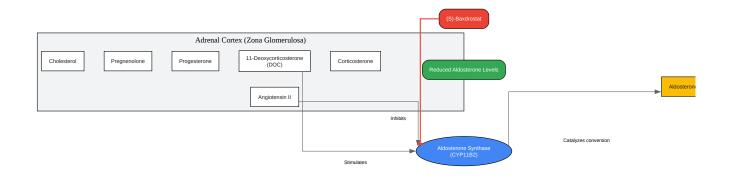
For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11 This novel therapeutic agent represents a targeted approach for managing conditions associated with elevated aldosterone levels, such as resistant hypertension.[2][3] The high homology between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), the enzyme responsible for the f of cortisol synthesis, has historically challenged the development of selective inhibitors. (S)-Baxdrostat has demonstrated significant selectivity for C over CYP11B1, thereby minimizing the risk of off-target effects on cortisol production. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of (S)-Baxdrostat, summarizing key data from in vitro and in vivo models.

#### **Mechanism of Action**

**(S)-Baxdrostat** exerts its pharmacological effect by competitively inhibiting aldosterone synthase, the key enzyme responsible for the conversion of 1 deoxycorticosterone to aldosterone in the adrenal cortex. This inhibition leads to a dose-dependent reduction in aldosterone levels.



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Caption: Mechanism of action of (S)-Baxdrostat.

## **Pharmacodynamics**

The pharmacodynamic profile of **(S)-Baxdrostat** has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its I potency and selectivity.

## In Vitro Potency and Selectivity



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(S)-Baxdrostat is a potent inhibitor of aldosterone synthase with a reported Ki of 13 nmol/L.[2] Critically, it exhibits over 100-fold selectivity for aldoste synthase (CYP11B2) compared to 11β-hydroxylase (CYP11B1).[2]

Parameter	Value	Reference		
Ki for Aldosterone Synthase (CYP11B2)	13 nmol/L	[2]		
Selectivity (CYP11B2 vs. CYP11B1)	>100-fold	[2]		
Table 1: In Vitro Potency and Selectivity of (S)-				
Baxdrostat.				

## In Vivo Pharmacodynamics in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of (S)-Baxdrostat.

Experimental Protocol: ACTH Challenge in Cynomolgus Monkeys

To assess the in vivo activity and selectivity of **(S)-Baxdrostat**, a study was conducted in cynomolgus monkeys. A single oral dose of **(S)-Baxdrostat** administered, followed by a challenge with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. This model allows for the simultaneous evaluation of the inhibitor's effect on both aldosterone and cortisol production under stimulated conditions. Preclinical investigations in cynomolgus mushowed that **(S)-Baxdrostat** inhibited the synthesis of aldosterone without impacting the rise in cortisol induced by adrenocorticotropic hormone.[2][4]

Results: Dose-Dependent Inhibition of Aldosterone

(S)-Baxdrostat demonstrated a dose-dependent reduction in plasma aldosterone levels in ACTH-challenged cynomolgus monkeys. Importantly, ever that caused significant suppression of aldosterone, there was no meaningful effect on plasma cortisol levels, confirming the high selectivity observed

Dose	Change in Plasma Aldosterone	Change in Plasma Cortisol	Reference
Vehicle	Baseline	Baseline	[5]
Low Dose	1	No significant change	[5]
High Dose	111	No significant change	[5]

Table 2: In Vivo Pharmacodynamic Effects of (S)-Baxdrostat in ACTH-Challenged Cynomolgus Monkeys. (Note: Qualitative representation based on reported findings. Specific quantitative dose-response data from preclinical studies is limited in publicly available literature).

```
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```
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dosing [label="Administer Single Oral Dose\nof (S)-Baxdrostat or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"];
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acth -> sampling [color="#5F6368"];
sampling -> analysis [color="#5F6368"];
```

Caption: Experimental workflow for the ACTH challenge model.

### **Pharmacokinetics**

analysis -> end [color="#5F6368"];

Detailed preclinical pharmacokinetic data for **(S)-Baxdrostat** is not extensively available in the public domain. However, based on the information gat from preclinical and early clinical studies, some key characteristics can be summarized.

#### Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in preclinical models have contributed to the understanding of the ADME properties of **(S)-Baxdrostat**. While specific quantitative data from t preclinical studies are not fully detailed in available publications, the overall profile has guided clinical development. Human studies have reported tha Baxdrostat has a half-life of approximately 29 hours, supporting once-daily dosing.[6]

PK Parameter	Finding in Preclinical/Early Clinical Studies	Reference
Absorption	Orally bioavailable.	[2]
Distribution	Data not available.	
Metabolism	Data not available.	
Excretion	Data not available.	
Half-life (in humans)	~29 hours	[6]
Table 3: Summary of Pharmacokinetic Pr (S)-Baxdrostat.	roperties of	

#### Conclusion

The preclinical data for **(S)-Baxdrostat** strongly support its profile as a potent and highly selective inhibitor of aldosterone synthase. In vitro studies high affinity for CYP11B2 and its significant selectivity over CYP11B1. These findings are corroborated by in vivo studies in cynomolgus where **(S)-Baxdrostat** effectively reduced aldosterone levels in a dose-dependent manner without affecting cortisol production, even under ACTH stir While comprehensive preclinical pharmacokinetic data are not widely published, the available information has successfully guided the progression of **Baxdrostat** into clinical development, where it continues to show promise as a novel therapeutic for hypertension and other aldosterone-mediated dis Further publication of detailed preclinical ADME and efficacy data in various animal models would be beneficial to the scientific community.

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